molecular formula C10H9FO B1589525 4-Fluoro-7-methyl-indan-1-one CAS No. 828267-45-4

4-Fluoro-7-methyl-indan-1-one

Cat. No. B1589525
M. Wt: 164.18 g/mol
InChI Key: YXJUVTOVTUCHSJ-UHFFFAOYSA-N
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Description

4-Fluoro-7-methyl-indan-1-one is a chemical compound with the molecular formula C10H9FO . It is used in medicine and as an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of indanones, a class of compounds to which 4-Fluoro-7-methyl-indan-1-one belongs, involves various methods. One method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-7-methyl-indan-1-one consists of 10 carbon atoms, 9 hydrogen atoms, and 1 fluorine atom . The molecular weight is 164.1762632 .


Chemical Reactions Analysis

The chemical reactions involving indanones, including 4-Fluoro-7-methyl-indan-1-one, are diverse. For instance, a nickel-catalyzed reductive cyclization of a broad range of enones can afford indanones in high enantiomeric induction . Also, a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives can lead to various enantioenriched 3-aryl-1-indanone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-7-methyl-indan-1-one include a molecular weight of 164.1762632 . Further details about its melting point, boiling point, and density were not found in the search results.

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluoro-1-indanone, indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Future Directions

Indane-1,3-dione, a closely related compound to 4-Fluoro-7-methyl-indan-1-one, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This suggests potential future directions for the use of 4-Fluoro-7-methyl-indan-1-one in similar applications.

properties

IUPAC Name

4-fluoro-7-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJUVTOVTUCHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464666
Record name 4-Fluoro-7-methyl-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-7-methyl-indan-1-one

CAS RN

828267-45-4
Record name 4-Fluoro-7-methyl-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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